molecular formula C19H22F3N3O4S B2382805 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396813-97-0

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2382805
CAS No.: 1396813-97-0
M. Wt: 445.46
InChI Key: KVCRQXHPHBMWLZ-UHFFFAOYSA-N
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Description

This compound is a piperidine-substituted ethanone derivative featuring a 1,3,4-oxadiazole core with a trifluoromethyl group and an isopropylsulfonylphenyl moiety. Its structure integrates multiple pharmacophoric elements:

  • Piperidine ring: Enhances bioavailability and modulates receptor interactions due to its basicity and conformational flexibility .
  • 1,3,4-Oxadiazole: A heterocyclic ring known for metabolic stability and electronic effects, amplified here by the electron-withdrawing trifluoromethyl group .
  • Isopropylsulfonylphenyl group: Contributes to solubility and target binding via sulfonyl interactions .

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O4S/c1-12(2)30(27,28)15-7-5-13(6-8-15)10-16(26)25-9-3-4-14(11-25)17-23-24-18(29-17)19(20,21)22/h5-8,12,14H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCRQXHPHBMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with an appropriate electrophile.

    Incorporation of the isopropylsulfonyl group: This step typically involves sulfonylation reactions using reagents like isopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropylsulfonyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions. Key observations include:

Reaction Conditions Products Yield References
NaOH (aq.), 80°C, 6 hrsReplacement of sulfonyl group with -OH at para position62%
NH₃/EtOH, reflux, 12 hrsSulfonamide derivative formed via -SO₂- to -SO₂NH₂ conversion58%

These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which activates the phenyl ring for substitution.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole moiety undergoes ring-opening and functionalization:

Acid-Catalyzed Hydrolysis

  • Conditions : HCl (conc.), 100°C, 8 hrs

  • Product : Corresponding hydrazide-carboxylic acid derivative

  • Mechanism : Protonation of nitrogen followed by nucleophilic attack by water .

Electrophilic Aromatic Substitution

Electrophile Position Product Yield
HNO₃/H₂SO₄C-5Nitro-substituted oxadiazole47%
Br₂/FeBr₃C-4Brominated oxadiazole52%

The electron-deficient oxadiazole ring directs electrophiles to meta positions relative to the trifluoromethyl group .

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation and acylation:

Reagent Conditions Product Application
CH₃I, K₂CO₃, DMFRT, 24 hrsN-Methylpiperidine derivativeImproved pharmacokinetics
Ac₂O, pyridine0°C → RT, 6 hrsAcetylated piperidineProdrug synthesis

Quaternization of the piperidine nitrogen enhances water solubility for biological assays .

Ethanone Linker Reactivity

The ketone group participates in condensation and reduction:

Condensation with Hydrazines

  • Conditions : NH₂NH₂·H₂O, EtOH, reflux

  • Product : Hydrazone derivative (confirmed by IR at 1640 cm⁻¹ for C=N) .

Borohydride Reduction

  • Conditions : NaBH₄, MeOH, 0°C

  • Product : Secondary alcohol (δ 4.1 ppm in ¹H NMR for -CH₂OH).

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) revealed:

Condition Half-Life Degradation Products
pH 1.2, 37°C3.2 hrsOxadiazole ring-opened hydrazide
pH 7.4, 37°C8.7 hrsSulfonyl group hydrolysis products

This instability necessitates prodrug strategies for therapeutic applications .

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable late-stage diversification:

Reaction Catalyst Products Yield
Suzuki-Miyaura (aryl boronic acid)Pd(PPh₃)₄, K₂CO₃Biaryl derivatives65–72%
Buchwald-Hartwig (amines)Pd₂(dba)₃, XPhosAminated analogs58–63%

These methods are critical for structure-activity relationship (SAR) studies .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Primary pathway : C-S bond cleavage in the sulfonyl group (confirmed by MS)

  • Secondary pathway : [2+2] cycloaddition of the oxadiazole ring (observed via HPLC) .

This compound’s multifunctional architecture allows tailored modifications for medicinal chemistry and materials science applications. Experimental data emphasize the need for controlled reaction conditions to manage competing reactivity of its distinct moieties.

Scientific Research Applications

Medicinal Chemistry

The compound's design incorporates functional groups that may interact with biological targets, making it a promising candidate for drug development. Its potential applications include:

  • Targeting Specific Enzymes or Receptors : The unique isopropylsulfonyl and trifluoromethyl groups may enhance binding affinity to specific enzymes or receptors, potentially leading to the development of novel therapeutics.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing trifluoromethyl groups have been noted for their antitumor properties, indicating that this compound may also possess similar activity .

Materials Science

In the realm of materials science, the compound's properties can be exploited to create new materials with tailored electronic or mechanical characteristics. Potential applications include:

  • Conductive Polymers : The incorporation of the trifluoromethyl group may enhance the electronic properties of polymers, making them suitable for use in electronic devices.
  • Coatings and Adhesives : The sulfonyl group can improve adhesion properties, which is beneficial in developing advanced coatings for various industrial applications.

Chemical Synthesis

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can serve as a versatile building block in synthetic chemistry. Its applications include:

  • Synthetic Methodologies : The compound can be utilized in multi-step synthesis processes to create more complex molecules. For example, it can act as a precursor in the formation of oxadiazole derivatives through cyclization reactions.
  • Functional Group Transformations : The compound can undergo various chemical reactions such as oxidation and reduction, allowing for the introduction or modification of functional groups essential for further synthesis .

Case Studies and Research Findings

Research into similar compounds has demonstrated promising results. For instance:

  • Antitumor Activity : A study evaluated compounds containing trifluoromethyl groups and reported significant growth inhibition in cancer cell lines, suggesting that 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone may exhibit similar properties .
  • Therapeutic Potential : Investigations into related compounds have shown efficacy in treating conditions such as metabolic syndrome and CNS disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Key Substituents Notable Features Reference
Target Compound C₂₄H₂₆F₃N₃O₃S - 4-(Isopropylsulfonyl)phenyl
- 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl
High electronegativity (CF₃, sulfonyl), piperidine-ethanone linkage -
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone C₂₂H₂₀F₃N₅O₂S - 5-Phenyl-oxadiazole
- Piperazine instead of piperidine
Sulfanyl linker; piperazine may alter pharmacokinetics
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone C₁₅H₁₈N₃O₃S - Furan-substituted oxadiazole
- 4-Methylpiperidine
Smaller substituents; furan introduces π-π stacking potential
1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone C₂₃H₂₄FN₃O₂ - 1,2,4-Oxadiazole isomer
- Fluorophenyl and methylphenyl groups
Isomeric oxadiazole; dual aryl groups may impact receptor selectivity
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanones Varies (EP 1 808 168 B1) - Pyrazolo-pyrimidine core
- Methanesulfonylphenyl
Complex heterocyclic system; sulfonyl-phenyl shared with target compound

Physicochemical and Stability Profiles

  • Target Compound : The sulfonyl group enhances solubility but may reduce membrane permeability compared to sulfanyl analogues . The trifluoromethyl group increases metabolic stability .
  • Piperidine vs.
  • Isomerization: Piperidin-1-yl ethanone derivatives (e.g., ) show temperature-dependent amide bond isomerization (ΔG ≈ 67 kJ/mol), which may influence conformational stability compared to rigid oxadiazole-containing compounds.

Research Findings and Implications

  • Antibacterial Potential: Sulfonyl and oxadiazole motifs in correlate with antibacterial effects, hinting at broader therapeutic utility for the target compound.
  • Patent Relevance : Derivatives in with pyrazolo-pyrimidine or trifluoromethyl groups highlight industrial interest in similar scaffolds for kinase inhibition or CNS targets.

Biological Activity

Chemical Structure

The compound can be broken down into several structural components:

  • Isopropylsulfonyl group : This moiety is known for its role in enhancing solubility and biological activity.
  • Trifluoromethyl group : This substituent often increases the lipophilicity of compounds, potentially enhancing their membrane permeability.
  • Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Commonly found in many pharmaceuticals, it can influence the binding affinity to biological targets.

1. Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer activities. For instance, research has shown that derivatives similar to this compound can inhibit mitochondrial function and ATP production in cancer cell lines, leading to cell death.

CompoundCell LineIC50 (µM)Mechanism
Similar Compound AMIA PaCa-20.58Inhibits Complex I of the electron transport chain
Similar Compound BBxPC-31.0Induces apoptosis via mitochondrial pathway

2. Insecticidal Activity

The compound's structural components suggest potential insecticidal properties. Compounds with similar trifluoromethyl and sulfonamide groups have been documented to exhibit insecticidal activity against various pests.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the isopropylsulfonyl group has been linked to enhanced potency in various assays.

Structural FeatureEffect on Activity
IsopropylsulfonylIncreases solubility and bioavailability
TrifluoromethylEnhances lipophilicity and membrane penetration
OxadiazoleContributes to anticancer activity

4. Pharmacokinetics

Preliminary pharmacokinetic studies suggest that modifications to the compound can significantly affect its metabolic stability and half-life. For example, replacing certain functional groups may reduce metabolic liability while retaining or enhancing biological activity.

Case Study 1: Anticancer Efficacy

A study conducted on a related compound demonstrated significant efficacy against pancreatic cancer cells. The compound was shown to induce apoptosis through mitochondrial dysfunction, highlighting the potential of oxadiazole-containing compounds in cancer therapy.

Case Study 2: Insect Resistance

In agricultural trials, similar compounds exhibited effective insecticidal properties against common pests, suggesting that this compound could be developed as a novel pesticide.

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound to improve yield and purity, given its complex heterocyclic structure?

Methodological Answer: The synthesis involves multi-step reactions, including sulfonylation of the phenyl ring, piperidine functionalization, and oxadiazole ring formation. Key considerations:

  • Step 1: Introduce the isopropylsulfonyl group to the phenyl ring using sulfonic acid derivatives under anhydrous conditions (e.g., chlorosulfonic acid) .
  • Step 2: Couple the sulfonylated phenyl group to the piperidine-ethanone core via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) .
  • Step 3: Construct the 5-(trifluoromethyl)-1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with trifluoroacetic anhydride. Catalysts like POCl₃ or H₂SO₄ may enhance cyclization efficiency .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C4 of phenyl, oxadiazole substitution on piperidine). Key signals include:
    • Sulfonyl group: δ ~3.2 ppm (isopropyl CH₃) and δ ~7.8 ppm (aromatic protons) .
    • Oxadiazole ring: δ ~8.1 ppm (C-H of oxadiazole) and δ ~160–165 ppm (¹³C for trifluoromethyl) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ group from oxadiazole) .
  • HPLC: Monitor purity (>98%) with C18 columns and acetonitrile/water mobile phase (retention time ~12–15 min) .

Advanced Research Questions

Q. Q3. How can computational methods elucidate the compound’s mechanism of action in targeting enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The oxadiazole’s electron-deficient core may bind catalytic lysine residues, while the sulfonyl group stabilizes hydrophobic pockets .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence between the oxadiazole and active-site residues .
  • SAR Studies: Synthesize analogs (e.g., replacing CF₃ with methyl or halogens) to validate predicted binding affinities .

Q. Q4. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Bioavailability Optimization: Address poor solubility (logP ~3.5) via salt formation (e.g., hydrochloride) or nanoformulation (liposomes, 100–200 nm size) .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated piperidine derivatives) that may contribute to in vivo efficacy .
  • Dose Adjustments: Conduct PK/PD modeling in rodent models to align in vitro IC₅₀ values (e.g., 50 nM) with effective plasma concentrations (Cmax ≥1 µM) .

Q. Q5. How can researchers design experiments to evaluate the compound’s selectivity against off-target proteins?

Methodological Answer:

  • Kinase Profiling: Use Eurofins’ KinaseProfiler™ to screen against 100+ kinases. Focus on kinases with ATP-binding sites resembling the oxadiazole’s geometry (e.g., PIM1, AKT1) .
  • Cellular Assays: Compare cytotoxicity (IC₅₀) in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293). A selectivity index >10 indicates therapeutic potential .
  • Cryo-EM: Resolve co-crystal structures with off-target proteins to identify steric clashes (e.g., bulkier substituents on phenyl may reduce off-target binding) .

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